6-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride 6-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride
Brand Name: Vulcanchem
CAS No.: 28089-06-7
VCID: VC18403595
InChI: InChI=1S/C11H13NO2.ClH/c1-13-10-6-9-3-5-14-11(9)7-8(10)2-4-12;/h3,5-7H,2,4,12H2,1H3;1H
SMILES:
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol

6-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride

CAS No.: 28089-06-7

Cat. No.: VC18403595

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Aminoethyl)-5-methoxybenzofuran, hydrochloride - 28089-06-7

Specification

CAS No. 28089-06-7
Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
IUPAC Name 2-(5-methoxy-1-benzofuran-6-yl)ethylazanium;chloride
Standard InChI InChI=1S/C11H13NO2.ClH/c1-13-10-6-9-3-5-14-11(9)7-8(10)2-4-12;/h3,5-7H,2,4,12H2,1H3;1H
Standard InChI Key SWVJTTQIFKATAK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C=CO2)CC[NH3+].[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 6-(2-Aminoethyl)-5-methoxybenzofuran consists of a benzofuran ring system (a fused benzene and furan heterocycle) with two functional groups:

  • A methoxy group (-OCH₃) at the 5-position, which enhances electron density in the aromatic system.

  • A 2-aminoethyl side chain (-CH₂CH₂NH₂) at the 6-position, protonated as a hydrochloride salt to improve solubility.

The molecular formula is inferred as C₁₁H₁₄ClNO₂ (molecular weight: 227.69 g/mol) based on analogous 3-substituted derivatives. Key spectral identifiers include:

  • ¹H NMR: Aromatic protons (δ 6.8–7.2 ppm), methoxy singlet (δ 3.8 ppm), and aminoethyl resonances (δ 2.8–3.2 ppm).

  • Mass spectrometry: Characteristic fragmentation patterns at m/z 192 [M+H]+ and 227 [M+Cl]– .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₄ClNO₂
Molecular Weight227.69 g/mol
SolubilitySoluble in polar solvents (e.g., water, ethanol)
pKa (amino group)~9.5 (protonated in HCl salt)
LogP1.77 (predicted)

Synthesis and Optimization

Key Synthetic Pathways

The synthesis of 6-(2-Aminoethyl)-5-methoxybenzofuran typically involves a multi-step sequence:

  • Benzofuran Core Construction:

    • Friedel-Crafts acylation of 5-methoxysalicylaldehyde to introduce an acetyl group .

    • Cyclization via acid-catalyzed dehydration to form the benzofuran ring.

  • Aminoethyl Side-Chain Introduction:

    • Nucleophilic substitution at the 6-position using 2-bromoethylamine hydrobromide.

    • Purification via recrystallization or column chromatography to isolate the hydrochloride salt.

Reaction yields (30–50%) are highly dependent on solvent polarity and temperature. Polar aprotic solvents like dimethylformamide (DMF) improve nucleophilicity during substitution steps .

Pharmacological Profile and Receptor Interactions

Serotonin Receptor Affinity

Although direct data for the 6-substituted isomer is scarce, structurally related benzofurans exhibit high affinity for serotonin receptors (5-HT₂A and 5-HT₂C). For example:

  • The naphthofuran analogue 6b demonstrates Kᵢ values of 2.6 nM (5-HT₂A) and 1.1 nM (5-HT₂C) .

  • Substitution patterns critically influence intrinsic activity; 3-aminoethyl derivatives show partial agonist effects, whereas 6-substituted variants may exhibit distinct efficacy profiles .

Table 2: Comparative Receptor Binding Data

Compound5-HT₂A Kᵢ (nM)5-HT₂C Kᵢ (nM)Intrinsic Activity
6-(2-Aminoethyl) derivativeNot reportedNot reportedPredicted partial agonist
Naphthofuran 6b 2.61.1Partial agonist
DOI (reference agonist)0.80.5Full agonist

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

  • 3-Substituted Derivatives: Higher receptor affinity due to optimal spatial alignment with binding pockets .

  • 6-Substituted Derivatives: Steric hindrance from the methoxy group may reduce binding kinetics but improve metabolic stability.

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